1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Overview
Description
“1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the IUPAC name 1-acetyl-3-methylindoline-6-sulfonyl chloride . It has a molecular weight of 273.74 . Indoles, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.74 . Other physical and chemical properties are not provided in the retrieved sources.
Scientific Research Applications
Synthesis and Bioconjugation
A study by Pham, Medarova, and Moore (2005) developed a water-soluble 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid (dye 2) via an asymmetric approach. This dye exhibited a 2-fold increase in quantum yield compared to its predecessor and showed promise for applications in developing molecular-based beacons for cancer detection through in vivo optical imaging Pham, Medarova, & Moore, 2005.
Chemical Synthesis Protocols
Janosik et al. (2006) described the efficient sulfonation of various 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile. This development allowed for the direct synthesis of corresponding 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, facilitating easy conversion to various sulfonamide derivatives. This method represents a clean and operationally simple protocol Janosik et al., 2006.
Molecular Aggregation Studies
A study by Berlepsch and Böttcher (2015) investigated the aggregation behavior of an Indocyanine Cy5 dye, demonstrating the transition from strong to weak molecular coupling. This research contributes to our understanding of dye aggregation in aqueous solutions and its implications for molecular design and application in various scientific fields Berlepsch & Böttcher, 2015.
Properties
IUPAC Name |
1-acetyl-3,3-dimethyl-2H-indole-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-8(15)14-7-12(2,3)10-5-4-9(6-11(10)14)18(13,16)17/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHDKLYJLEKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)Cl)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.